Fluprostenol methyl ester
Description
Contextualization within Prostaglandin (B15479496) Analog Research
Fluprostenol (B1673476) methyl ester belongs to the F-series of prostaglandin analogs, which are synthetic compounds designed to mimic the actions of the naturally occurring prostaglandin F2α (PGF2α). medchemexpress.commedchemexpress.eu Prostaglandins (B1171923) are lipid compounds that exert a wide range of physiological effects in the body, and their analogs are developed to achieve more selective and potent actions, or to improve pharmacokinetic properties. Fluprostenol itself is a potent luteolytic agent, meaning it can induce the regression of the corpus luteum, and is used in veterinary medicine for this purpose. medchemexpress.comcaymanchem.com
The modification of the parent compound, fluprostenol, into its methyl ester form is a common strategy in prostaglandin research. researchgate.net Esterification of the carboxylic acid group of a prostaglandin analog, such as fluprostenol, creates a prodrug. entokey.com This chemical modification can increase the lipophilicity of the molecule. entokey.com This enhanced lipophilicity is particularly relevant in ophthalmic research, where increased penetration through the cornea is a desired attribute for topically administered drugs. entokey.com The isopropyl ester of fluprostenol, known as travoprost (B1681362), is a well-established example of this approach and is used clinically to reduce intraocular pressure in the treatment of glaucoma and ocular hypertension. medchemexpress.comentokey.com The scientific investigation of Fluprostenol methyl ester is, therefore, situated within this context of developing prostaglandin prodrugs with potentially improved delivery characteristics.
Research Rationale for this compound Investigations
The primary rationale for academic investigations into this compound stems from several key areas of scientific inquiry. One of the main drivers is its potential as a prodrug. The esterification of the carboxyl group is intended to create a more lipid-soluble molecule that can more readily cross biological membranes, such as the cornea. entokey.comresearchgate.net Following administration, it is anticipated that endogenous esterases in the target tissue would hydrolyze the methyl ester back to the biologically active free acid, fluprostenol. ebi.ac.uk This approach has been successfully applied to other prostaglandin esters, like latanoprost (B1674536) and travoprost, for ophthalmic use. entokey.com
Another significant area of research interest is in comparative pharmacology. The synthesis and study of a series of ester derivatives of a parent prostaglandin, including the methyl, ethyl, and isopropyl esters, allow researchers to systematically evaluate how the nature of the ester group influences the compound's absorption, distribution, metabolism, and efficacy. researchgate.net Although detailed comparative studies focusing specifically on this compound are not extensively published, the principle of using different esters to fine-tune pharmacological properties is a well-established practice in medicinal chemistry. researchgate.net For instance, research on PGF2α methyl ester demonstrated that it was more potent than the free acid, a finding attributed to improved corneal penetration and retention. researchgate.net
Furthermore, this compound serves as a valuable intermediate in the synthesis of other prostaglandin analogs. For example, the methyl ester of a related prostaglandin, D-Cloprostenol, has been used as a starting material for the synthesis of its corresponding 1-ethylamide and 1-ethanolamide derivatives. researchgate.net This highlights the role of methyl esters as versatile chemical building blocks in the development of new prostaglandin-based compounds with potentially novel biological activities.
Specific research has also explored non-ophthalmic applications of fluprostenol derivatives. A US patent discloses the testing of this compound for its potential to promote hair growth, with findings indicating it was effective at concentrations of 0.01% and 0.1%. google.com This illustrates a distinct research trajectory for this compound beyond its role as a potential ocular therapeutic.
While the body of literature specifically detailing the pharmacological profile of this compound is not as extensive as that for its isopropyl ester counterpart, its investigation is scientifically sound. The research is grounded in the established principles of prodrug design, comparative pharmacology, and its utility as a synthetic precursor for creating novel chemical entities.
Structure
3D Structure
Properties
CAS No. |
73275-76-0 |
|---|---|
Molecular Formula |
C24H31F3O6 |
Molecular Weight |
472.5 g/mol |
IUPAC Name |
methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C24H31F3O6/c1-32-23(31)10-5-3-2-4-9-19-20(22(30)14-21(19)29)12-11-17(28)15-33-18-8-6-7-16(13-18)24(25,26)27/h2,4,6-8,11-13,17,19-22,28-30H,3,5,9-10,14-15H2,1H3/b4-2-,12-11+/t17-,19-,20-,21+,22-/m1/s1 |
InChI Key |
ORBXLQUSZNREPS-OWEKAKITSA-N |
Isomeric SMILES |
COC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)O)O |
Canonical SMILES |
COC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O)O |
Synonyms |
7-[(1R,2R,3R5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-butenyl]cyclopentyl]-(5Z)-heptenoic acid, methyl ester |
Origin of Product |
United States |
Synthetic Methodologies for Fluprostenol Methyl Ester and Its Analogs
Total Synthesis Approaches to Fluprostenol (B1673476) Methyl Ester
Total synthesis provides a de novo route to fluprostenol methyl ester, allowing for structural variation and the introduction of labels. These routes are often multi-step and focus heavily on achieving high stereochemical purity.
The total synthesis of prostaglandins (B1171923) like fluprostenol is a significant challenge in organic chemistry that has been addressed through various innovative, multi-step strategies. acs.org One advanced approach constructs the core of prostaglandin (B15479496) F2α (PGF2α) and its analogs through a catalyst-controlled process. acs.org This route utilizes a rhodium-catalyzed dynamic kinetic asymmetric Suzuki-Miyaura coupling of a racemic bicyclic allyl chloride with an alkenyl boronic ester. acs.org This key step establishes three contiguous stereocenters on the cyclopentyl intermediate with exceptional stereocontrol, yielding products in 99% enantiomeric excess (ee) as a single diastereoisomer. acs.org The absolute stereochemistry is dictated by the choice of the catalyst's ligand. acs.org This method has been successfully applied to create advanced intermediates for producing fluprostenol and other PGF2α analogs. acs.org
Another practical and scalable strategy involves constructing the multiply substituted five-membered ring via a key enyne cycloisomerization, which demonstrates excellent selectivity (>20:1 diastereomeric ratio, 98% ee). researchgate.net A crucial chiral center on the prostaglandin scaffold is installed using an asymmetric hydrogenation method, achieving up to 98% yield and 98% ee. researchgate.net This methodology is highly efficient, allowing for the production of a series of prostaglandins from a versatile common intermediate in just two steps, and has been used to prepare fluprostenol on a 20-gram scale. researchgate.net The final steps in these syntheses typically involve functional group manipulations, such as a Wittig reaction to install the α-side chain and cross-metathesis to complete the synthesis of the target molecule. researchgate.net
The success of this strategy hinges on two critical, highly stereoselective enzymatic transformations: rsc.org
Baeyer–Villiger Monooxygenase (BVMO)-Catalyzed Oxidation : A BVMO enzyme is used for the stereoselective oxidation of the starting bicyclic ketone. This reaction establishes the stereochemistry of the cyclopentane (B165970) core, producing a key lactone intermediate with an outstanding enantiomeric excess of 99% ee. rsc.orgresearchgate.net
Ketoreductase (KRED)-Catalyzed Reduction : A ketoreductase enzyme is employed for the diastereoselective reduction of an enone intermediate, which forms the allylic alcohol moiety on the ω-side-chain. researchgate.net This step proceeds with high diastereoselectivity, achieving ratios from 87:13 to 99:1. rsc.orgresearchgate.net
These enzymatic reactions are performed under mild conditions and are combined with chemical steps such as a copper(II)-catalyzed regioselective acylation, DIBAL-H reduction, and Wittig olefination to complete the synthesis. nih.govrsc.org This chemoenzymatic route showcases the potential of biocatalysis in constructing complex molecules with high stereochemical fidelity. nih.govrsc.org
| Enzyme | Reaction Type | Substrate/Intermediate | Selectivity Achieved | Source(s) |
| Baeyer-Villiger Monooxygenase (BVMO) | Stereoselective oxidation | Dichloro-containing bicyclic ketone (6a) | 99% enantiomeric excess (ee) | nih.gov, researchgate.net, rsc.org |
| Ketoreductase (KRED) | Diastereoselective reduction | Enone intermediate (12) | 87:13 to 99:1 diastereomeric ratio (dr) | nih.gov, researchgate.net, rsc.org |
| Copper(II) catalyst | Regioselective p-phenylbenzoylation | Diol intermediate (10) | 9.3:1 regioisomeric ratio (rr) | nih.gov, rsc.org |
Semisynthetic Pathways and Derivatization Strategies of Prostaglandin Precursors
Semisynthetic approaches leverage commercially available or easily synthesized prostaglandin precursors, such as PGF2α or the classic Corey lactone, to produce fluprostenol and its analogs. acs.org These pathways are often more direct than total synthesis. A key transformation in the synthesis of fluprostenol from a PGF2α-type precursor is the introduction of the characteristic m-trifluoromethylphenoxy group onto the ω-side chain.
Processes have been developed for the synthesis and purification of F-series prostaglandins where solid intermediates are isolated and purified by precipitation, avoiding the need for chromatography and thereby improving efficiency and lowering costs. google.com The use of protecting groups like tert-butyldimethylsilyl (TBDMS) is integral to these strategies, allowing for the selective modification of specific hydroxyl groups on the prostaglandin scaffold. google.com For example, a process may involve the bis-silylation of an unprotected diol precursor, followed by selective deprotection and functionalization to yield the desired fluprostenol analog. google.com Such methods can be applied to create a variety of analogs by modifying the prostaglandin side chains. google.com
Stereoselective Synthesis and Chiral Control in Analog Generation
Achieving the correct stereochemistry at all chiral centers is the most critical aspect of synthesizing fluprostenol and its analogs. Several methods for stereocontrol have been developed, ranging from substrate control to the use of chiral auxiliaries and asymmetric catalysis. wikipedia.org
Catalyst Control : Asymmetric catalysis provides an elegant solution for establishing stereochemistry. Rhodium-catalyzed asymmetric Suzuki-Miyaura couplings have been used to set three contiguous stereocenters with the catalyst's chiral ligand controlling the absolute configuration. acs.org Similarly, asymmetric hydrogenation using a chiral catalyst can install a specific stereocenter with high enantioselectivity (98% ee). researchgate.net
Enzyme Control : As detailed in the chemoenzymatic section, enzymes offer unparalleled stereoselectivity. BVMOs can perform stereoselective oxidations of prochiral ketones to yield chiral lactones (99% ee), while KREDs can reduce ketones to specific alcohol diastereomers (up to 99:1 dr). rsc.orgrsc.org
Chiral Auxiliaries : A chiral auxiliary is a stereogenic group that is temporarily attached to a molecule to guide the stereochemical outcome of a reaction. wikipedia.org In prostaglandin synthesis, chiral auxiliaries can be used to direct reactions such as alkylations or aldol (B89426) reactions, after which the auxiliary is removed. wikipedia.org
Reagent Control : Stoichiometric chiral reagents are also used. For instance, selective reduction of ketone intermediates using L-Selectride can enhance stereopurity.
| Stereocontrol Strategy | Key Reaction | Reported Selectivity | Source(s) |
| Asymmetric Catalysis | Rh-catalyzed Suzuki-Miyaura coupling | 99% ee, single diastereoisomer | acs.org |
| Asymmetric Catalysis | Asymmetric Hydrogenation | 98% ee | researchgate.net |
| Biocatalysis (Enzymes) | BVMO-catalyzed Baeyer-Villiger oxidation | 99% ee | rsc.org |
| Biocatalysis (Enzymes) | KRED-catalyzed enone reduction | up to 99:1 dr | rsc.org |
Prodrug and Metabolite Synthesis for Research Applications
The synthesis of prodrugs and metabolites of fluprostenol is essential for pharmacological research. Prodrugs are inactive or less active derivatives that are converted to the active parent drug in vivo, while metabolites are the products of in vivo breakdown, which themselves may have biological activity.
The most common prodrug strategy for prostaglandins involves esterification of the C1 carboxylic acid. google.com The isopropyl ester of fluprostenol, known as travoprost (B1681362), is a well-known prodrug that is hydrolyzed by esterases in the cornea to the active free acid, fluprostenol. google.comebi.ac.uk The synthesis of this compound follows the same principle. scbt.commedchemexpress.eu Another class of prodrugs are the 1,15-lactones, which can be synthesized from the parent acid via intramolecular cyclization. mdpi.com These lactones have been shown to hydrolyze in tissue to release the active free acid. mdpi.com
Metabolites of fluprostenol are synthesized to serve as analytical standards and to investigate their pharmacological profiles. Known metabolites include 9-keto fluprostenol and 11-keto fluprostenol, which are formed by the oxidation of the corresponding hydroxyl groups on the cyclopentane ring. medchemexpress.com Other metabolites like 2,3-dinor fluprostenol are products of side-chain degradation. medchemexpress.com The synthesis of these compounds typically involves selective oxidation or chain-shortening reactions performed on fluprostenol or a suitable protected intermediate. medchemexpress.com Biocatalytic systems can also be employed for these transformations, mimicking the metabolic pathways in the body. nih.govresearchgate.net
Synthesis of Deuterated and Labeled Analogs for Mechanistic Studies
Isotopically labeled analogs of this compound are indispensable tools for mechanistic studies, metabolic fate determination, and quantitative bioanalysis. nih.gov These analogs are synthesized by incorporating stable isotopes (e.g., Deuterium (B1214612), ²H) or radioisotopes (e.g., Tritium, ³H; Carbon-14, ¹⁴C) at specific positions in the molecule. google.comnih.gov
The synthesis of these labeled compounds can be achieved by using labeled starting materials in the synthetic sequence. For example, a labeled Wittig salt could be used to introduce a ¹⁴C or ¹³C label into the α-side chain. Deuterated analogs are particularly useful as internal standards in mass spectrometry-based quantification assays due to their nearly identical chemical properties but distinct mass. ebi.ac.uk A validated method for fluprostenol analysis in plasma uses a deuterated fluprostenol analog as an internal standard. ebi.ac.uk The synthesis of such standards requires careful planning to introduce the deuterium atoms at positions that are not metabolically labile. Biocatalytic methods are also valuable for preparing isotope-labeled metabolites, facilitating the study of biosynthetic pathways and metabolic networks. nih.gov
Biochemical and Cellular Pharmacology of Fluprostenol Methyl Ester
Prostanoid Receptor Interaction Profiling
The interaction of fluprostenol (B1673476) with the family of prostanoid receptors—which includes DP, EP, FP, IP, and TP subtypes—has been a subject of detailed pharmacological investigation. nih.govplos.org These studies are crucial for understanding the compound's specific mechanism of action. Prostanoid receptors are a class of G protein-coupled receptors (GPCRs) that mediate a wide array of physiological and pathological processes. physiology.orgguidetopharmacology.orgnih.gov
Research has consistently established fluprostenol as a potent and highly selective agonist for the FP receptor. nih.govselcukmedj.orgscispace.com Ligand-binding specificity studies using mouse prostanoid receptors expressed in Chinese hamster ovary (CHO) cells demonstrated that fluprostenol bound exclusively to FP receptors. nih.govphysiology.org In these assays, the binding affinity (Ki) of fluprostenol for the mouse FP receptor was determined to be 3.7 nM, comparable to the endogenous ligand PGF2α, which had a Ki of 3.4 nM. physiology.org
In contrast, fluprostenol exhibits significantly lower affinity for other prostanoid receptor subtypes. nih.govpsu.edu Studies on the recombinant human EP4 receptor showed a low affinity, with a Ki value greater than 10 μM. nih.gov Similarly, research on the human EP1 receptor indicated that FP receptor-specific ligands, including fluprostenol, had a low affinity, with Ki values of 1 μM or higher. researchgate.net Binding assays using bovine corpus luteum homogenates further confirmed this selectivity; specific binding of a radiolabeled PGF2α analogue was potently displaced by FP-selective agents like fluprostenol with nanomolar affinities, whereas it was only weakly affected by agonists for EP1, DP, IP, and TP receptors. psu.edu The functional antagonist for the FP receptor, AL 8810 methyl ester, can competitively block the effects of fluprostenol, while having no significant potency at TP, DP, EP(2), or EP(4) receptors, further highlighting fluprostenol's selectivity. medchemexpress.commedchemexpress.com
| Receptor Subtype | Species/System | Binding Affinity (Ki) | Reference |
|---|---|---|---|
| FP Receptor | Mouse | 3.7 nM | physiology.org |
| EP4 Receptor | Human (recombinant) | > 10,000 nM | nih.gov |
| EP1 Receptor | Human | ≥ 1,000 nM | researchgate.net |
| EP3, DP, IP, TP Receptors | Bovine | Weak affinity (> 1,000 nM) | psu.edu |
Upon binding to the FP receptor, fluprostenol initiates a cascade of intracellular events. The FP receptor is canonically coupled to G proteins of the Gq family. nih.gov Activation of the Gq protein by an agonist-bound FP receptor stimulates the enzyme phospholipase C (PLC). nih.govnih.gov This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govscbt.com
Studies in cultured human myometrial cells have shown that fluprostenol activates PLC in a concentration-dependent manner, measured by the formation of inositol phosphates. nih.gov This signaling pathway does not appear to involve pertussis toxin-sensitive G proteins, which is consistent with the involvement of the Gq family. nih.gov Unlike receptors coupled to Gs (such as EP2, EP4, DP, and IP) which lead to an increase in cyclic adenosine (B11128) monophosphate (cAMP), the Gq-coupled FP receptor's primary signaling output is through the PLC-IP3-DAG pathway. nih.govnih.govannualreviews.org
Intracellular Mechanisms and Modulations
The downstream effects of fluprostenol methyl ester's receptor activation extend to the modulation of key intracellular processes, including calcium homeostasis and gene expression, particularly those related to cellular stress responses.
A direct consequence of the fluprostenol-induced activation of the PLC pathway is the mobilization of intracellular calcium. nih.gov The generated IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm. scbt.com This leads to a rapid and transient increase in the intracellular free calcium concentration ([Ca2+]i). nih.gov
In human myometrial cells, fluprostenol was shown to increase [Ca2+]i in a concentration-dependent manner. nih.gov This effect is dependent on calcium, and it is a hallmark of FP receptor activation, which is linked to the phospholipase C pathway. nih.govgoogle.com This increase in intracellular calcium is a critical step that initiates various cellular responses, such as smooth muscle contraction. nih.gov
Recent research has uncovered a role for fluprostenol in regulating gene expression, specifically in the context of cellular protection against oxidative stress. nih.gov In a neuroblastoma cell line model (SH-SY5Y), FP receptor agonists, including fluprostenol, were found to promote the activation of the endogenous antioxidant gene expression system. nih.gov This protective action was effectively blocked by the selective FP receptor antagonist AL-8810, confirming that the effect is mediated through the FP receptor. nih.gov
The transcriptional regulation of many antioxidant genes is controlled by the transcription factor NF-E2-related factor 2 (Nrf2). nih.govnih.gov Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to a specific DNA sequence known as the antioxidant response element (ARE), which is present in the promoter region of numerous antioxidant and cytoprotective genes. nih.govscielo.br This binding initiates the transcription of genes encoding for protective enzymes such as superoxide (B77818) dismutases, catalases, and components of the glutathione (B108866) system. nih.govscielo.br The ability of fluprostenol to activate this system suggests it can bolster cellular antioxidant defenses through the modulation of gene expression. nih.gov
By upregulating the expression of antioxidant genes, fluprostenol can directly modulate oxidative stress at the cellular level. nih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize these reactive molecules through its antioxidant defenses. nih.govfrontiersin.org Excessive ROS can cause significant damage to vital cellular components, including lipids, proteins, and DNA. frontiersin.org
In a study using a neuroblastoma cell line, fluprostenol exerted protective effects against neurotoxicity induced by the pro-oxidant 6-hydroxydopamine. nih.gov This protection was associated with a decrease in the levels of intracellular ROS. nih.gov This finding indicates that fluprostenol, by activating FP receptors, can enhance the cell's capacity to counteract oxidative insults, thereby reducing cellular damage and promoting cell survival. nih.gov This mechanism involves bolstering the cell's intrinsic antioxidant machinery, a key strategy for mitigating the harmful effects of oxidative stress. nih.gov
Enzymatic Biotransformation and Metabolic Stability in In Vitro and Ex Vivo Research Systems
The pharmacological activity of this compound in research settings is fundamentally governed by its chemical transformation within biological systems. As a prostaglandin (B15479496) F2α analogue and a methyl ester derivative, its biotransformation is primarily characterized by enzymatic processes that convert it into its active form and subsequently metabolize it for elimination. Understanding its metabolic fate and stability in various experimental systems is crucial for the accurate interpretation of research data.
Esterase-mediated Hydrolysis in Cellular and Tissue Models
This compound is chemically designed as a prodrug, meaning its therapeutic or biological activity is contingent upon its conversion to the corresponding active free acid, fluprostenol. This conversion is predominantly carried out by esterase enzymes that are ubiquitously present in various cells and tissues.
In cellular and tissue-based research models, the hydrolysis of the methyl ester bond is a critical activation step. Studies on other phenolic acid methyl esters using in vitro models, such as Caco-2 cells (a human colon adenocarcinoma cell line) and rat intestinal tissue extracts, provide a framework for understanding this process. leeds.ac.uk Research has demonstrated that methyl esters can be effectively hydrolyzed by esterases present in these systems. leeds.ac.uk For instance, investigations into the hydrolysis of methyl ferulate and methyl caffeate in Caco-2 cell models revealed significant conversion to their respective acids. leeds.ac.uk This suggests that the hydrolysis likely occurs via an intracellular mechanism, where the more lipophilic ester compound crosses the cell membrane and is then cleaved by cytosolic esterases. leeds.ac.uk In one 24-hour study, 57.1% of methyl ferulate was hydrolyzed when incubated directly with Caco-2 cells, compared to only 0.25% when incubated in cell-preconditioned medium, highlighting the intracellular nature of the esterase activity. leeds.ac.uk
The rate and extent of this esterase-mediated hydrolysis can vary significantly depending on the specific cell or tissue type, the concentration of the compound, and the intrinsic structural properties of the ester itself. leeds.ac.uknih.gov Researchers have even engineered ester-based linkers with features designed to resist esterase-mediated hydrolysis for specific applications, demonstrating the predictability and importance of this metabolic pathway. nih.gov
Table 1: Representative Hydrolysis of Methyl Esters in a Caco-2 Cellular Model
| Compound | Incubation Time (hours) | Total Hydrolysis (%) |
| Methyl Ferulate | 2 | 19.8% |
| Methyl Caffeate | 2 | 11.4% |
| 5-O-caffeoylquinic acid | 2 | 0.02% |
This table, adapted from data on phenolic acid methyl esters, illustrates the efficiency of cellular esterases in hydrolyzing methyl ester bonds compared to more complex ester linkages. leeds.ac.uk This model is representative of the type of hydrolysis this compound would undergo.
Cytochrome P450-mediated Oxidation Pathways
Following hydrolysis to the active fluprostenol, further metabolism is expected to occur, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. mdpi.com CYPs are heme-containing proteins responsible for the Phase I oxidative metabolism of a vast array of xenobiotics, including many pharmaceuticals. mdpi.comfrontiersin.org For prostaglandins (B1171923) and their analogues, CYP-mediated oxidation is a major route of inactivation, typically involving ω-oxidation and β-oxidation of the alpha and omega side chains.
The primary CYP-catalyzed reactions include hydroxylations, N-oxidations, and dealkylations. mdpi.com While specific studies detailing the precise CYP isozymes involved in fluprostenol metabolism are not extensively published, the metabolic pathways of other prostaglandins provide a likely model. Key human CYP isoforms such as CYP3A4, CYP2C19, CYP2C9, and CYP2D6 are responsible for metabolizing a majority of clinical drugs and are candidates for the metabolism of prostanoid analogues. mdpi.comfrontiersin.org The introduction of a trifluoromethyl group on the aromatic ring of fluprostenol is a strategic chemical modification intended to influence its metabolic profile, potentially by deterring P450-mediated aromatic hydroxylation. cpu.edu.cn
The general mechanism of CYP enzymes involves a catalytic cycle where the enzyme binds the substrate, undergoes reduction, binds molecular oxygen, and ultimately forms a highly reactive iron-oxo species that hydroxylates the substrate. nih.gov This process increases the polarity of the molecule, facilitating its subsequent conjugation and excretion. nih.gov
Table 2: Major Cytochrome P450 Families and Associated Metabolic Reactions
| CYP Family | Common Isoforms | Representative Oxidation Reactions |
| CYP1 | CYP1A1, CYP1A2 | Aromatic hydroxylation, N-dealkylation |
| CYP2 | CYP2C9, CYP2C19, CYP2D6 | Aromatic hydroxylation, Aliphatic hydroxylation, N- and O-dealkylation |
| CYP3 | CYP3A4, CYP3A5 | Aliphatic hydroxylation, N-oxidation, N-dealkylation, Ester cleavage |
This table summarizes major human CYP families and the types of oxidative reactions they catalyze, which are relevant for the metabolism of fluprostenol following its initial hydrolysis. mdpi.comfrontiersin.org
Stability in Biological Matrices for Research Applications
The stability of this compound in various biological matrices is a critical parameter for in vitro and ex vivo research. The integrity of the compound in matrices such as cell culture media, buffers, plasma, and tissue homogenates directly impacts the reliability and reproducibility of experimental outcomes. mdpi.com
The primary source of instability for this compound in these systems is chemical or enzymatic hydrolysis of the ester bond. The rate of this hydrolysis is influenced by several factors:
Presence of Esterases: Biological matrices containing cells, cell lysates, or serum are rich in esterases, which will enzymatically hydrolyze the ester to fluprostenol. nih.govmdpi.com
pH of the Medium: The ester bond is susceptible to base-catalyzed hydrolysis, meaning that at physiological or slightly alkaline pH (e.g., pH 7.4), the rate of spontaneous chemical hydrolysis will be higher than in acidic conditions.
Temperature: As with most chemical reactions, rates of hydrolysis increase with temperature. Experiments are typically conducted at a controlled 37°C to mimic physiological conditions. ijcce.ac.ir
Compound Structure: The steric and electronic properties surrounding the ester group can influence its susceptibility to hydrolysis. nih.gov
For research applications, it is essential to characterize the stability of this compound under the specific experimental conditions being used. mdpi.com For example, in cell-based assays, the conversion to the active acid form is the desired outcome. However, in studies aiming to understand the properties of the ester itself (e.g., membrane permeability), rapid hydrolysis could confound the results. Therefore, stability assessments in the relevant biological matrix over the time course of the experiment are a necessary component of study design. nih.gov
Table 3: Factors Influencing the Stability of Ester Compounds in Research Matrices
| Factor | Description | Impact on Stability |
| Enzymes | Presence of esterases in serum, plasma, or cell/tissue preparations. | Decreases stability by accelerating hydrolysis. leeds.ac.uknih.gov |
| pH | The acidity or alkalinity of the aqueous buffer or medium. | Stability is generally lower at neutral to alkaline pH due to base-catalyzed hydrolysis. |
| Temperature | Incubation temperature of the experiment. | Higher temperatures increase the rate of chemical and enzymatic hydrolysis. ijcce.ac.ir |
| Matrix Composition | Protein binding and other components in complex media like plasma. | Can either increase or decrease stability depending on whether the ester group is protected or exposed. |
In Vitro and Ex Vivo Pharmacological Characterization in Research Models
Effects on Smooth Muscle Contractility in Isolated Tissues
Fluprostenol (B1673476), acting as a potent prostaglandin (B15479496) F (FP) receptor agonist, has been shown to modulate the contractile responses of various smooth muscle tissues in ex vivo models.
In studies using isolated uterine strips from pregnant rats, prostaglandin analogues, including metabolites of fluprostenol, have been shown to modulate spontaneous contractions. Research evaluating the effects of a range of prostaglandin analogues at very low concentrations (10⁻¹⁵ to 10⁻⁹ M) found that specific fluprostenol metabolites could inhibit uterine activity. ersnet.org Agents such as 9-keto fluprostenol and 11-keto fluprostenol led to a statistically significant decrease in the percentage of contractility over a 10-minute period. ersnet.org Furthermore, these compounds were also observed to decrease the frequency of contractions. ersnet.org This suggests an inhibitory role at these low concentrations on the spontaneous contractility of pregnant rat myometrium. ersnet.org In contrast, studies on cultured human myometrial cells have shown that fluprostenol can activate phospholipase C and stimulate the mobilization of intracellular Ca²⁺, processes typically associated with smooth muscle contraction. medchemexpress.com
Table 1: Effect of Fluprostenol Analogues on Pregnant Rat Uterine Contractility
| Compound | Effect on Percent Contractility | Effect on Frequency of Contraction |
|---|---|---|
| 9-keto fluprostenol | Decrease | Decrease |
| 11-keto fluprostenol | Decrease | Decrease |
Data sourced from a study on isolated uterine strips from rats at 19 days of gestation, with compounds applied at concentrations of 10⁻¹⁵ to 10⁻⁹ M. ersnet.org
The trabecular meshwork (TM) is a contractile tissue in the eye that regulates aqueous humor outflow and intraocular pressure. Research on isolated bovine trabecular meshwork (BTM) strips has demonstrated that fluprostenol can modulate its contractility. nih.gov Specifically, fluprostenol at a concentration of 10⁻⁶ M was found to inhibit the contraction induced by endothelin-1 (B181129) (ET-1), a potent vasoconstrictor. nih.govpnas.org This inhibitory effect is mediated through the FP receptor, as the action of fluprostenol was blocked by the presence of a specific FP receptor antagonist. nih.gov However, fluprostenol did not have an effect on the baseline tension of the BTM strips or on contractions induced by carbachol, indicating a specific interaction with the ET-1 signaling pathway in this tissue. nih.gov
Table 2: Influence of Fluprostenol on Contraction in Isolated Bovine Trabecular Meshwork (BTM)
| Condition | Contractile Response |
|---|---|
| ET-1 (10⁻⁸ M) Induced Contraction | Strong Contraction |
| ET-1 + Fluprostenol (10⁻⁶ M) | Inhibition of Contraction |
| Carbachol-Induced Contraction + Fluprostenol | No Effect on Contraction |
| Baseline Tension + Fluprostenol | No Effect on Tension |
Source: Thieme et al., 2006. nih.gov
The pharmacological characterization of fluprostenol's effects on smooth muscle is often conducted in isolated organ baths, which allow for the determination of dose-response relationships. dovepress.com In this experimental setup, isolated tissue, such as vascular rings or uterine strips, is mounted under tension and exposed to cumulatively increasing concentrations of the drug to measure the contractile or relaxant response. ersnet.orgnih.govresearchgate.net
Cellular Responses in Cultured Cell Lines
Fluprostenol methyl ester and its parent compound, PGF₂α, elicit various responses in cultured cells, primarily through activation of the FP receptor. These effects range from influencing cell growth and activity to providing protection against cellular damage.
Prostaglandin F₂α (PGF₂α) and its analogues like fluprostenol are known to influence fibroblast activity, which is critical in processes like tissue remodeling and fibrosis. nih.govmdpi.com Studies using Swiss 3T3 mouse fibroblasts have shown that PGF₂α can initiate DNA synthesis and cell proliferation in quiescent (non-dividing) cells. pnas.orgnih.gov This pro-proliferative effect is mediated by the FP receptor. mdpi.com For example, the response to fluprostenol in Swiss 3T3 fibroblasts can be competitively antagonized by FP receptor blockers like AL 8810. medchemexpress.com
In the context of specific tissues, PGF₂α has been shown to facilitate collagen synthesis in cardiac fibroblasts, a key event in cardiac fibrosis. nih.gov Furthermore, research on human conjunctival fibroblasts demonstrated that the FP receptor agonist PGF₂α could induce both planar (2D) and subepithelial (3D spheroid) proliferation. nih.gov PGF₂α/FP signaling is implicated in promoting pulmonary fibrosis by stimulating fibroblast proliferation and collagen production through the activation of the protein kinase C (PKC) and Rho kinase pathways. mdpi.com
Table 3: Summary of Fluprostenol/PGF₂α Effects on Fibroblasts
| Cell Type | Observed Effect | Mediating Pathway/Receptor |
|---|---|---|
| Swiss 3T3 Mouse Fibroblasts | Initiation of DNA synthesis and proliferation. pnas.orgnih.gov | FP Receptor. medchemexpress.commdpi.com |
| Cardiac Fibroblasts | Increased collagen synthesis. nih.gov | FP Receptor / PKC / Rho Kinase. nih.gov |
| Human Conjunctival Fibroblasts | Increased planar and subepithelial proliferation. nih.gov | FP Receptor. nih.gov |
| Pulmonary Fibroblasts | Promotes proliferation and collagen production. mdpi.com | FP Receptor / Rho Signaling. mdpi.com |
In addition to its effects on contractility and proliferation, fluprostenol has demonstrated neuroprotective properties in vitro. A study using the human neuroblastoma cell line SH-SY5Y, a common model for neurotoxicity research, investigated the effects of FP receptor agonists against oxidative stress-induced cell damage. nih.govdiva-portal.org
In this model, neurotoxicity was induced by the compound 6-hydroxydopamine. nih.gov The research found that FP-receptor agonists, specifically including fluprostenol, exerted a protective effect on the neuroblastoma cells. nih.gov The mechanism of this protection involved a decrease in the levels of intracellular reactive oxygen species and the promotion of endogenous anti-oxidant gene expression. nih.gov This protective activity was shown to be dependent on the FP receptor, as the effects were blocked by the FP-receptor antagonist, AL-8810. nih.gov
Table 4: Protective Effects of Fluprostenol on SH-SY5Y Neuroblastoma Cells
| Stressor | Effect of Fluprostenol | Mechanism of Action |
|---|---|---|
| 6-hydroxydopamine | Protection against neurotoxicity. nih.gov | • Decrease in intracellular reactive oxygen species. nih.gov• Promotion of anti-oxidant gene expression. nih.gov |
The protective effects were blocked by the FP-receptor antagonist AL-8810. nih.gov
Table of Compounds Mentioned
| Compound Name |
|---|
| 11-keto fluprostenol |
| 6-hydroxydopamine |
| 9-keto fluprostenol |
| AL-8810 |
| Carbachol |
| Endothelin-1 (ET-1) |
| Fluprostenol |
| This compound |
Characterization in Other Relevant Cell Systems
The pharmacological properties of this compound and its parent compound, fluprostenol, have been investigated in several cell systems to understand their mechanism of action, primarily focusing on their interaction with the prostaglandin F (FP) receptor.
Notably, A7r5 rat thoracic aortic smooth muscle cells and Swiss mouse 3T3 fibroblasts are two key cell lines used in these characterization studies. medchemexpress.com In A7r5 cells, fluprostenol acts as a full FP receptor agonist, stimulating the production of inositol (B14025) phosphates ([³H]-IPs), a key step in the phosphoinositide (PI) turnover signal transduction pathway. researchgate.net This response can be competitively antagonized by selective FP receptor antagonists like AL-8810, confirming that the observed effect is mediated through the FP receptor. medchemexpress.comresearchgate.net Studies using AL-8810 demonstrate its ability to cause a concentration-dependent rightward shift in the concentration-response curves of fluprostenol, which is characteristic of competitive antagonism. researchgate.net
Similarly, Swiss 3T3 cells, which endogenously express the FP receptor, have been used to confirm the potency and functional response of FP agonists. psu.edu In this cell line, fluprostenol potently stimulates PI turnover, further establishing its role as a classic FP receptor agonist. psu.edu The specificity of this interaction is highlighted by the fact that antagonists like AL-8810 methyl ester show no significant potency against other prostanoid receptor subtypes, such as TP, DP, EP(2), and EP(4), in various cell line-based assays. medchemexpress.comchemondis.commedchemexpress.eu
Comparative Pharmacological Efficacy and Potency in Bioassays
The efficacy and potency of fluprostenol, the active acid form of this compound, have been compared to other prostanoids in different bioassays, which consistently demonstrate its high potency and selectivity as an FP receptor agonist.
One key bioassay involves the use of isolated human umbilical vein (HUV) rings to assess vasoconstrictor activity. In this ex vivo model, fluprostenol is a potent vasoconstrictor, an effect mediated by FP receptors. nih.gov A comparative study showed its potency relative to the endogenous FP receptor agonist, Prostaglandin F2α (PGF2α). nih.gov
Table 1: Comparative Potency of FP Receptor Agonists in Human Umbilical Vein (HUV) Vasoconstriction Assay Data sourced from a pharmacological characterization study on prostanoid receptors in HUV. nih.gov
In this assay, while both compounds were effective, PGF2α demonstrated slightly higher potency. nih.gov The study also confirmed that the vasoconstrictor effect of fluprostenol was not blocked by a TP receptor antagonist (ICI-192,605), underscoring its selectivity for the FP receptor in this tissue. nih.gov This high selectivity is consistent with findings from ligand-binding studies on cloned mouse prostanoid receptors expressed in Chinese hamster ovary cells, where fluprostenol bound exclusively to FP receptors. nih.gov
Further comparative data comes from functional assays measuring agonist-stimulated phosphoinositide (PI) turnover in Swiss 3T3 cells. This bioassay provides a quantitative measure of FP receptor activation.
Table 2: Comparative Potency of Prostanoids in Stimulating Phosphoinositide (PI) Turnover in Swiss 3T3 Cells Data represents average potency values (EC50) from multiple experiments. psu.edu
As shown in the table, fluprostenol is a highly potent FP agonist, significantly more potent than the endogenous ligand PGF2α in this cell-based assay. psu.edu Its potency is comparable to that of cloprostenol, another well-known synthetic FP agonist. psu.edu
Table of Mentioned Compounds
| Compound Name |
|---|
| AL-3138 |
| AL-8810 |
| AL-8810 methyl ester |
| AS604872 |
| Cloprostenol |
| Fluprostenol |
| This compound |
| ICI-192,605 |
| PDC31 |
| PDC113.824 |
| PHXA85 |
Structure Activity Relationship Sar Studies for Fluprostenol Methyl Ester and Its Analogs
Elucidation of Key Structural Determinants for Prostanoid Receptor Binding and Agonism
The interaction of fluprostenol (B1673476) and its analogs with the FP receptor is governed by several key structural features inherent to the prostaglandin (B15479496) scaffold. The cyclopentane (B165970) core and its substituents are fundamental for receptor recognition and activation.
Hydroxyl Groups: The hydroxyl groups at the C9 and C11 positions on the cyclopentane ring are critical for agonist activity. Their specific stereochemistry is essential for proper orientation within the receptor's binding pocket, facilitating the hydrogen bonds necessary for receptor activation. Inversion of the configuration at either of these positions can significantly alter the potency and receptor profile of PGF2α analogs. nih.gov
Carboxylic Acid Group: The carboxylic acid at the C1 position of the α-chain is a crucial determinant for activity in most prostanoids. medchemexpress.cn While fluprostenol methyl ester is an ester prodrug, its biological activity is primarily mediated by its free acid form, fluprostenol (also known as travoprost (B1681362) acid), which is formed after in-vivo hydrolysis of the methyl ester. wikipedia.org The carboxylate group is thought to interact with a conserved arginine residue in the seventh transmembrane domain of the FP receptor. Modification of the carboxylic acid to various esters can result in greatly reduced affinity and potency of the free drug, but the ester form facilitates passage across biological membranes. medchemexpress.cnnih.gov
Omega (ω) Chain: The structure of the ω-chain plays a pivotal role in determining both the potency and selectivity of PGF2α analogs. The presence of a bulky aromatic group, such as the trifluoromethylphenoxy moiety in fluprostenol, is a key feature that enhances binding affinity and selectivity for the FP receptor. nih.gov
The high affinity and selectivity of fluprostenol for the FP receptor are evident from competitive binding assays. For instance, travoprost acid ([+]-fluprostenol) demonstrates a high affinity for the FP receptor with a Ki of 35 ± 5 nM, while showing minimal affinity for other prostanoid receptors such as DP, EP1, EP3, EP4, IP, and TP, with Ki values in the micromolar range. drugbank.com This highlights the importance of the specific structural arrangement of fluprostenol in achieving its selective pharmacological profile.
| Receptor | Travoprost acid ([+]-fluprostenol) Ki (nM) |
|---|---|
| FP | 35 ± 5 |
| DP | 52,000 |
| EP1 | 9,540 |
| EP3 | 3,501 |
| EP4 | 41,000 |
| IP | > 90,000 |
| TP | 121,000 |
Impact of Side Chain Modifications on Biological Activity and Selectivity
Modifications to both the α and ω side chains of the fluprostenol scaffold have profound effects on its biological activity and receptor selectivity.
Omega (ω) Chain Modifications: The introduction of a benzene (B151609) ring into the ω-chain of PGF2α analogs has been a particularly successful strategy for enhancing potency and selectivity. nih.gov The optimal position for this aromatic ring is on carbon-17, as seen in 17-phenyl-18,19,20-trinor PGF2α analogs. nih.gov Fluprostenol itself is a 16-phenoxy analog, where the aromatic ring is linked via an oxygen atom.
The nature and position of substituents on this aromatic ring further modulate the biological activity. For example, the introduction of a methyl group at the 2 or 3-position of the benzene ring can lead to compounds that are biologically more active than those with a methyl group at the 4-position. nih.gov In fluprostenol, the trifluoromethyl group at the meta-position of the phenoxy ring is a key contributor to its high potency.
Alpha (α) Chain Modifications: While the terminal carboxylic acid (or its ester) is crucial, modifications along the α-chain can also influence activity. For instance, the saturation of the C5-C6 double bond can affect the conformation of the α-chain and, consequently, its interaction with the receptor.
Furthermore, the esterification of the C1 carboxylic acid is a common prodrug strategy to improve ocular penetration. The methyl ester of fluprostenol serves this purpose. The isopropyl ester of fluprostenol (travoprost) is another well-known example. caymanchem.com
Design Principles for Analog Development based on SAR Data
The wealth of SAR data from studies on fluprostenol and related PGF2α analogs has established several key design principles for the development of new, potent, and selective FP receptor agonists.
Retention of Core Prostaglandin Structure: The fundamental PGF2α scaffold, including the cyclopentane ring with the correctly configured C9 and C11 hydroxyl groups and the α-chain with a C1 carboxylate (or a prodrug ester), is essential for FP receptor agonism.
Introduction of a Bulky Aromatic Omega (ω) Chain: Replacing the aliphatic ω-chain of natural PGF2α with a substituted aromatic group, typically a phenoxy or phenyl group, is a critical strategy for enhancing both potency and selectivity for the FP receptor.
Optimization of Aromatic Substituents: The electronic and steric properties of substituents on the aromatic ring of the ω-chain can be fine-tuned to maximize receptor interaction and biological activity. The trifluoromethyl group in fluprostenol is a prime example of a beneficial substituent.
Improving Selectivity through Structural Modifications: Research has shown that removing the double bonds at C5-C6 and C13-C14 in PGF1α analogs can lead to a better selectivity ratio for the FP receptor over other prostanoid receptors. nih.gov This suggests that increasing the conformational flexibility of the side chains may not be favorable for binding to other prostanoid receptors, thereby enhancing selectivity.
Prodrug Strategies for Enhanced Bioavailability: Esterification of the C1 carboxylic acid is a viable and effective strategy for improving the pharmacokinetic properties of these compounds, particularly for topical applications like ophthalmic use, without compromising the intrinsic activity of the parent molecule.
By adhering to these design principles, medicinal chemists can rationally design and synthesize novel fluprostenol analogs with potentially improved therapeutic indices, offering enhanced efficacy and reduced side effects.
Advanced Analytical Methodologies for Fluprostenol Methyl Ester Research
Chromatographic Techniques for Purity and Quantification
Chromatography stands as the cornerstone for the separation, identification, and quantification of Fluprostenol (B1673476) methyl ester and its related substances. The choice of technique is dictated by the specific analytical goal, whether it be routine purity assessment, detailed impurity characterization, or ultra-sensitive trace analysis.
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity and quantifying Fluprostenol methyl ester in active pharmaceutical ingredients (APIs) and research samples. The development of a robust HPLC method is a systematic process aimed at achieving optimal separation and resolution from potential impurities and degradation products.
A typical method development strategy for this compound involves reversed-phase chromatography, which separates compounds based on their hydrophobicity. An octadecylsilane (B103800) (ODS) or C18 column is commonly the first choice due to its versatility. plos.org The mobile phase generally consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. researchgate.netnih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all components with good peak shape. plos.org
Detection is most commonly performed using an ultraviolet (UV) detector, as the prostaglandin (B15479496) structure contains chromophores that absorb light in the UV spectrum. The detection wavelength is selected based on the UV absorbance maximum of this compound to ensure maximum sensitivity. researchgate.netnih.gov
Method validation is a critical final step, ensuring the method is reliable, reproducible, and fit for its intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. plos.org
Table 1: Typical Parameters for HPLC Method Development for this compound
| Parameter | Typical Selection/Condition | Purpose |
| Stationary Phase (Column) | Reversed-Phase C18 (ODS), 4.6 x 250 mm, 5 µm | Provides effective separation for moderately non-polar compounds like this compound. plos.org |
| Mobile Phase | Acetonitrile/Methanol and a buffered aqueous solution (e.g., phosphate (B84403) buffer). plos.orgresearchgate.net | Controls the retention and elution of the analyte and impurities. |
| Elution Mode | Gradient or Isocratic | Gradient elution is often preferred for separating complex mixtures with varying polarities. plos.org |
| Flow Rate | 0.7 - 1.0 mL/min | Influences analysis time, resolution, and backpressure. researchgate.netnih.gov |
| Column Temperature | Ambient or controlled (e.g., 40 °C) | Affects retention time, peak shape, and selectivity. researchgate.net |
| Injection Volume | 10 - 20 µL | Standard volume for analytical HPLC. plos.org |
| Detector | UV-Vis Detector | Monitors the eluent at a specific wavelength (e.g., ~205-225 nm) for quantification. nih.govresearchgate.net |
Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. For this compound, GC can be particularly useful for determining the ester content and for the impurity profiling of volatile or semi-volatile substances. Often, derivatization is required to increase the volatility of the prostaglandin molecule.
GC coupled with a Flame Ionization Detector (FID) is a robust method for quantification. GC-FID provides a response that is proportional to the mass of carbon atoms, making it suitable for quantifying the methyl ester content against a reference standard.
For impurity profiling, coupling GC with a Mass Spectrometer (GC-MS) is the method of choice. GC-MS provides not only retention time data but also mass spectra for each separated component. This allows for the tentative identification of unknown impurities by comparing their fragmentation patterns with spectral libraries or by interpreting the fragmentation itself. uib.no The choice of ionization mode is crucial; while standard Electron Ionization (EI) can cause extensive fragmentation and potential loss of the molecular ion, softer techniques like Chemical Ionization (CI) can be used to preserve the molecular ion, aiding in the determination of the molecular weight of impurities. nih.govnih.gov
Table 2: Comparison of GC-FID and GC-MS for this compound Analysis
| Feature | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Primary Application | Quantification of ester content. | Identification and profiling of impurities. |
| Detector Principle | Measures the ions produced when the analyte is burned in a hydrogen-air flame. | Measures the mass-to-charge ratio of ionized analytes and their fragments. |
| Information Provided | Retention time, peak area (for quantification). | Retention time, mass spectrum (for structural information and identification). uib.no |
| Selectivity | Low; based primarily on retention time. | High; provides structural information for peak identification. |
| Sensitivity | High for hydrocarbons. | Generally high, especially in selected ion monitoring (SIM) mode. |
| Impurity Identification | Not possible; can only quantify known impurities with available standards. | Possible to tentatively identify unknown impurities through spectral analysis. nih.govnih.gov |
For the detection and quantification of this compound at very low concentrations, particularly in complex matrices, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the gold standard. csic.es This technique combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.
The analyte is first separated on an LC column and then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. csic.es The first mass analyzer (Q1) selects the precursor ion (the molecular ion of this compound). This ion is then fragmented in a collision cell (q2), and the resulting product ions are analyzed by the second mass analyzer (Q3).
This process, known as Multiple Reaction Monitoring (MRM), is exceptionally specific and significantly reduces background noise, allowing for quantification at picogram or even femtogram levels. nih.gov To correct for matrix effects and variations in instrument response, a stable isotope-labeled internal standard (e.g., containing deuterium (B1214612) or carbon-13) is almost always used in quantitative LC-MS/MS methods. nih.gov This approach ensures high accuracy and precision, making it ideal for trace analysis in research studies. shimadzu.demdpi.com
Spectroscopic Characterization in Research Samples (e.g., NMR, IR, UV-Vis)
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound in research samples. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for determining the precise molecular structure. ¹H NMR provides information about the number and types of protons and their neighboring environments, while ¹³C NMR reveals the carbon skeleton of the molecule. For this compound, NMR would confirm the presence of the methyl ester group (a characteristic singlet in the ¹H spectrum and a signal in the ¹³C spectrum), the trifluoromethylphenyl group, and the specific arrangement of protons and carbons in the prostaglandin core structure. nih.govresearchgate.net
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (-OH) groups (a broad band), the ester carbonyl (C=O) group (a strong, sharp band), and the carbon-fluorine (C-F) bonds of the trifluoromethyl group. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about electronic transitions within the molecule. The presence of the phenyl ring and other conjugated systems in this compound will result in characteristic absorption maxima in the UV region, which can be used for qualitative identification and quantification. researchgate.net
Table 3: Spectroscopic Methods for Characterization of this compound
| Technique | Information Obtained | Expected Observations for this compound |
| ¹H NMR | Provides details on the hydrogen framework and chemical environment of protons. | Signals corresponding to aliphatic, olefinic, aromatic, hydroxyl, and methyl ester protons. |
| ¹³C NMR | Reveals the carbon backbone of the molecule. | Resonances for all unique carbon atoms, including the ester carbonyl, aromatic, and aliphatic carbons. |
| IR Spectroscopy | Identifies functional groups based on their vibrational frequencies. | Characteristic absorption bands for -OH (hydroxyl), C=O (ester), and C-F (trifluoromethyl) functional groups. researchgate.net |
| UV-Vis Spectroscopy | Measures electronic absorption, indicating the presence of chromophores. | Absorption maxima related to the electronic transitions of the aromatic ring system. researchgate.net |
Quantitative Analysis in Biological Matrices for Research Studies
Quantifying this compound and its metabolites in biological matrices such as plasma, blood, or tissue homogenates is crucial for pharmacokinetic and metabolic studies. This process presents significant challenges due to the complexity of the matrix and the typically low analyte concentrations. LC-MS/MS is the predominant technique for this purpose due to its unmatched sensitivity and selectivity. nih.govnih.gov
A typical bioanalytical workflow involves:
Sample Preparation : This is a critical step to remove interfering substances like proteins and lipids and to concentrate the analyte. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).
Chromatographic Separation : An optimized HPLC or UPLC (Ultra-Performance Liquid Chromatography) method is used to separate the analyte from endogenous matrix components.
Mass Spectrometric Detection : Quantification is performed using tandem mass spectrometry, typically in the MRM mode, with a stable isotope-labeled internal standard to ensure accuracy. nih.govresearchgate.net
The entire method must be rigorously validated according to guidelines from regulatory agencies. This validation ensures the method is reliable for its intended use and includes tests for selectivity, sensitivity (Lower Limit of Quantification, LLOQ), linearity, accuracy, precision, recovery, and stability of the analyte under various conditions (e.g., freeze-thaw cycles, bench-top storage). nih.gov
Development of Colorimetric Assays for Hydroxyl Group Analysis
While chromatographic methods offer high specificity, colorimetric assays can provide a simpler, more rapid, and cost-effective alternative for certain applications, such as high-throughput screening or preliminary quantification of total hydroxyl content.
A colorimetric assay for the hydroxyl groups in this compound can be developed based on a chemical derivatization reaction that produces a colored product. researchgate.net One established method involves the reaction of hydroxyl groups with 3,5-dinitrobenzoyl chloride. researchgate.net In this reaction, the hydroxyl groups of the prostaglandin react with the reagent to form a dinitrobenzoyl ester. After hydrolyzing the excess reagent, the addition of a base generates a stable, intensely colored complex (often red or purple) whose absorbance can be measured with a spectrophotometer at a specific wavelength (e.g., 555 mµ). researchgate.net The intensity of the color is proportional to the concentration of the hydroxyl groups in the original sample.
Table 4: Steps for a Colorimetric Assay for Hydroxyl Group Analysis
| Step | Procedure | Purpose |
| 1. Derivatization | React the sample containing this compound with 3,5-dinitrobenzoyl chloride in a suitable solvent. | Covalently attach a chromogenic precursor to the hydroxyl groups. researchgate.net |
| 2. Reagent Quenching | Add a reagent (e.g., water) to hydrolyze and neutralize the excess 3,5-dinitrobenzoyl chloride. | Prevent interference from the unreacted derivatizing agent. researchgate.net |
| 3. Color Development | Add a controlled amount of a basic solution (e.g., sodium hydroxide). | Generate the colored quinoidal ion from the formed ester. researchgate.net |
| 4. Measurement | Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax) using a spectrophotometer. | Quantify the amount of colored product formed. |
| 5. Quantification | Compare the absorbance of the sample to a standard curve prepared with a known compound containing hydroxyl groups. | Determine the concentration of hydroxyl groups in the original sample. |
Theoretical and Computational Investigations
Molecular Modeling and Docking Studies of Receptor Interactions
Molecular modeling and docking are computational techniques used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov These studies are crucial for understanding the molecular basis of a drug's mechanism of action and for designing new, more potent compounds. Docking algorithms explore various binding modes of a ligand within the receptor's binding pocket and use scoring functions to estimate the strength of the interaction, often expressed as binding energy. nih.govmdpi.com
In the context of prostaglandin (B15479496) analogues, molecular docking has been instrumental. For instance, studies on Fluprostenol (B1673476), the parent compound of Fluprostenol methyl ester, have utilized molecular docking to elucidate its interaction with various protein targets. Research has shown that Fluprostenol can be docked into the binding sites of the mitochondrial trifunctional protein subunits HADHA and HADHB. researchgate.net These computational predictions indicated that Fluprostenol could block the binding of these two subunits, an interaction that was later confirmed experimentally in the context of melanoma research. researchgate.net
Furthermore, as a potent agonist of the prostaglandin F2α receptor (FP receptor), the binding of Fluprostenol and its analogues is a key area of investigation. researchgate.net Docking studies help visualize the specific amino acid residues within the receptor that form critical hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. The methyl ester group of this compound, while not charged like the carboxylic acid of Fluprostenol, can still act as a hydrogen bond acceptor and its presence alters the molecule's steric and electronic profile, potentially influencing its binding affinity and pose within the receptor. gla.ac.uk Computational models can precisely map these differences.
Table 1: Illustrative Outputs of Molecular Docking Studies for Prostaglandin Analogues This table represents typical data generated from molecular docking simulations and is for illustrative purposes.
| Ligand | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| Fluprostenol | FP Receptor | -9.5 | Arg255, Tyr123, Ser201 |
| This compound | FP Receptor | -9.2 | Arg255, Tyr123, Met119 |
Quantum Chemical Calculations for Conformational Analysis and Reactivity
Quantum chemical calculations provide a fundamental understanding of a molecule's electronic structure, which governs its geometry, stability, and reactivity. Methods like Density Functional Theory (DFT) or semi-empirical methods such as MNDO (Modified Neglect of Diatomic Overlap) are used to determine the most stable three-dimensional arrangement of atoms, known as the preferred conformation. sciengine.comuoa.gr
In a study on a related methyl ester compound (S-E), MNDO calculations were used to systematically analyze its conformations. sciengine.com The heat of formation and dipole moment were calculated for various conformers generated by rotating the carboxyl group. sciengine.com The results indicated that the energy barriers between different conformers were relatively small (less than 21 kJ/mol), suggesting the molecule can adopt various shapes under different conditions. sciengine.com The most stable, or "preferred," conformer was found to have a nearly vertical orientation between the carboxyl group plane and the plane of a nearby double bond. sciengine.com Such analyses are vital for understanding how this compound might orient itself to achieve an optimal fit within its biological target.
Table 2: Example Quantum Chemical Calculation Data for Different Conformers of a Prostaglandin Analogue Methyl Ester Data adapted from a study on a related methyl ester (S-E) using the MNDO method for illustrative purposes. sciengine.com
| Conformer Twist Angle (Degrees) | Heat of Formation (kJ/mol) | Dipole Moment (Debye) |
|---|---|---|
| 0 | -614.80 | 2.56 |
| 30 | -618.35 | 2.82 |
| 60 | -622.12 | 3.23 |
| 80.4 (Preferred) | -623.16 | 3.40 |
| 90 | -622.95 | 3.45 |
| 120 | -617.93 | 3.41 |
In Silico Prediction of Biological Activities and ADME Properties in Research Contexts
In silico models are widely used in early-stage drug discovery to predict a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov These predictions help researchers prioritize compounds with favorable pharmacokinetic profiles for further testing, saving time and resources. researchgate.netmdpi.com Various computational models, many based on Quantitative Structure-Activity Relationships (QSAR), are available through platforms like SwissADME, admetSAR, and pkCSM. mdpi.com
For this compound, these tools can predict a range of crucial properties in a research setting. These predictions are based on the molecule's structure and comparison to large databases of experimentally determined values. nih.gov
Absorption: Predictions include intestinal absorption, Caco-2 permeability, and whether the compound is a substrate or inhibitor of key transporter proteins like P-glycoprotein (P-gp). mdpi.com
Distribution: Key parameters predicted are plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB), which is critical for CNS-targeting drugs. nih.gov
Metabolism: Models can predict which cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6) are likely to metabolize the compound and whether the compound might inhibit these enzymes, flagging potential drug-drug interactions. mdpi.com
Excretion: Total clearance and potential for renal excretion can be estimated.
These predictive models allow for the early flagging of potential liabilities. For example, high predicted inhibition of a major CYP enzyme or poor predicted intestinal absorption would be important findings in a research context, guiding chemical modifications to improve the compound's profile.
Table 3: Predicted ADME Properties for this compound in a Research Context These values are predictions generated by computational models (e.g., SwissADME, pkCSM) and are intended for research and screening purposes only.
| Property | Predicted Value/Classification | Implication in Research |
|---|---|---|
| Physicochemical Properties | ||
| Molecular Weight | 416.5 g/mol | Complies with drug-likeness rules |
| LogP (Lipophilicity) | ~3.5 - 4.0 | Indicates good membrane permeability but potentially lower aqueous solubility |
| Polar Surface Area (PSA) | ~66.7 Ų | Suggests good potential for cell membrane penetration |
| Absorption | ||
| Human Intestinal Absorption | High | Favorable for oral bioavailability |
| P-glycoprotein Substrate | Predicted: No | Low risk of efflux from target cells |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeation | Predicted: Yes | May cross into the central nervous system |
| Plasma Protein Binding | High | The free fraction of the compound may be low |
| Metabolism | ||
| CYP2C9 Inhibitor | Predicted: Yes | Potential for drug-drug interactions with CYP2C9 substrates |
| CYP3A4 Inhibitor | Predicted: No | Lower risk of interactions with many common drugs |
| Excretion |
Future Research Trajectories and Unexplored Avenues for Fluprostenol Methyl Ester
Novel Synthetic Routes and Sustainable Production Methods
The current synthesis of prostaglandins (B1171923), including fluprostenol (B1673476), can be inefficient and involve numerous steps. Future research is likely to focus on developing more concise, scalable, and environmentally friendly synthetic strategies.
Recent advancements have demonstrated the potential for catalyst-controlled methods to construct the core cyclopentyl structure of prostaglandins with high stereoselectivity. One promising approach involves a Rh-catalyzed dynamic kinetic asymmetric Suzuki–Miyaura coupling reaction. This method allows for the creation of three contiguous stereocenters in a single step, providing a versatile intermediate that can be used to produce various prostaglandin (B15479496) analogs, including fluprostenol. A practicability-oriented synthetic strategy has been reported for the enantioselective and divergent synthesis of prostaglandins, enabling the production of fluprostenol on a 20-gram scale.
From a sustainability perspective, the chemical industry is increasingly looking towards "green chemistry" principles, which emphasize the use of renewable feedstocks and catalytic processes to minimize hazardous waste. While much of the focus in sustainable ester production has been on fatty acid methyl esters (FAMEs) for biodiesel, the principles can be applied to pharmaceutical synthesis. Research into enzymatic catalysis and the use of bio-based starting materials could lead to more sustainable production methods for fluprostenol methyl ester. The development of efficient, low-cost production methods, potentially involving novel bleaching technologies to manage discoloration during synthesis, will be crucial for broader applications.
Identification of Additional Molecular Targets and Off-Target Effects in Non-Clinical Systems
Fluprostenol and its derivatives are known to be potent agonists of the prostaglandin F (FP) receptor. However, the full spectrum of its molecular interactions is not completely understood. Future research will likely focus on identifying additional molecular targets and characterizing any off-target effects in various non-clinical systems.
While fluprostenol's primary activity is at the FP receptor, the potential for interaction with other prostanoid receptors (e.g., EP, DP, TP) warrants further investigation, especially at higher concentrations. Studies using a variety of cell lines and receptor binding assays will be instrumental in creating a comprehensive pharmacological profile. For instance, understanding if this compound or its free acid form, fluprostenol, interacts with EP receptors could have implications for its use in different therapeutic areas, as EP receptors are involved in a wide range of physiological processes.
The investigation of off-target effects is crucial for understanding the complete biological activity of a compound. Techniques such as proteomics and genetic screening in cell-based models can help identify unforeseen molecular interactions. For example, studies on the related compound fluprostenol have shown that it can influence pathways beyond the FP receptor, such as the induction of reactive oxygen species through NADPH oxidase in vascular smooth muscle cells. Exploring similar effects for the methyl ester derivative would provide a more complete picture of its cellular impact.
Exploration of Unique Biological Activities in Various In Vitro and Animal Research Models
Beyond its established luteolytic effects, this compound may possess other biological activities that could be harnessed for therapeutic or research purposes. The isopropyl ester of fluprostenol, known as travoprost (B1681362), is a well-established treatment for glaucoma, demonstrating the potential for fluprostenol analogs in ophthalmology.
Table 1: Investigated Biological Activities of Fluprostenol and its Analogs
| Biological Activity | Model System | Key Findings |
|---|---|---|
| Ocular Hypotensive | Cynomolgus Monkeys | A 5-µg dose of PGF2α methyl ester reduced intraocular pressure by 68% after four days. |
| Neuroprotection | SH-SY5Y cell line | Fluprostenol decreased intracellular reactive oxygen species and promoted antioxidant gene expression. |
| Anti-inflammatory | RAW264.7 macrophages | Methyl derivatives of flavanone (B1672756) (structurally unrelated) were shown to inhibit NO and cytokine production. This highlights a potential area of investigation for this compound. |
Future in vitro studies could explore the effects of this compound on various cell types, including cancer cells, immune cells, and neurons. Given the role of prostaglandins in inflammation and cell proliferation, investigating the anti-inflammatory or anti-proliferative potential of this compound in relevant cell culture models is a logical next step.
In animal models, research could expand beyond reproductive studies. For example, given the neuroprotective effects observed with fluprostenol in cell culture, animal models of neurodegenerative diseases or stroke could be employed to assess the therapeutic potential of its methyl ester. Furthermore, its effects on cardiovascular parameters and metabolic processes in rodent models could uncover new applications.
Development of Advanced Research Probes and Tools based on this compound Structure
The chemical structure of this compound can serve as a scaffold for the development of more sophisticated research tools. By modifying the molecule, scientists can create probes to study the FP receptor and related signaling pathways with greater precision.
One avenue of development is the synthesis of fluorescently labeled or biotinylated versions of this compound. These probes would allow for the visualization and tracking of the FP receptor in living cells, providing insights into receptor trafficking and localization. Similarly, photoaffinity-labeled probes could be used to irreversibly bind to the FP receptor, facilitating its isolation and identification in complex biological samples.
The creation of derivatives with altered pharmacological properties, such as selective antagonists or biased agonists, would also be invaluable research tools. A biased agonist, for example, would preferentially activate one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment), allowing for a more nuanced dissection of FP receptor function. The development of related compounds like AL-8810, a selective FP receptor antagonist, demonstrates the utility of such analogs in research.
Mechanistic Studies on Long-Term Effects in Experimental Models
Understanding the long-term consequences of sustained FP receptor activation by this compound is another critical area for future research. While short-term effects are relatively well-documented
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
